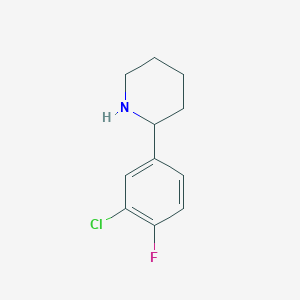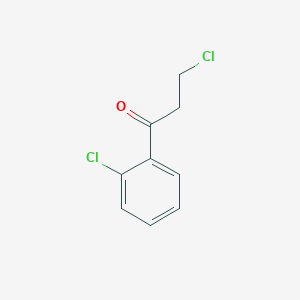
Ethyl(pent-1-yn-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(pent-1-yn-3-yl)amine is an organic compound with the molecular formula C₇H₁₃N It features an ethyl group attached to a pent-1-yn-3-ylamine structure, which includes a triple bond between the first and second carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(pent-1-yn-3-yl)amine can be synthesized through several methods. One common approach involves the alkylation of pent-1-yn-3-ylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pent-1-yn-3-ylamine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, generating a nucleophilic amide ion, which then attacks the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and reactors can further streamline the production process.
化学反応の分析
Types of Reactions
Ethyl(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: H₂ with Pd/C or LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Amides or nitriles.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Ethyl(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may yield new therapeutic agents with applications in treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which Ethyl(pent-1-yn-3-yl)amine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Ethyl(pent-1-yn-3-yl)amine can be compared with other alkynylamines, such as:
Prop-2-yn-1-amine: A simpler alkyne with a shorter carbon chain.
But-3-yn-2-amine: Similar structure but with different positioning of the triple bond and amine group.
Hex-1-yn-3-ylamine: A longer carbon chain with similar functional groups.
Uniqueness
By understanding the properties, synthesis, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
N-ethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-7(5-2)8-6-3/h1,7-8H,5-6H2,2-3H3 |
InChIキー |
WSMAVIJAJXYNAW-UHFFFAOYSA-N |
正規SMILES |
CCC(C#C)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)







![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)

